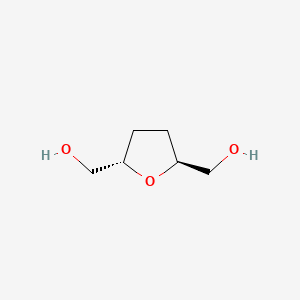
2,5-Tetrahydrofurandimethanol, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Esterification: Reacts with dicarboxylic acids to form polyesters.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Esterification: Typically involves the use of dicarboxylic acids such as terephthalic acid or succinic acid in the presence of a catalyst like titanium butoxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products Formed
Polyesters: Such as poly(tetrahydrofurandimethylene terephthalate) and poly(tetrahydrofuran dimethylene furandicarboxylate).
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Tetrahydrofuran Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable materials.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Used in the production of high-performance plastics and fibers.
Mecanismo De Acción
The mechanism by which 2,5-tetrahydrofurandimethanol, trans- exerts its effects is primarily through its ability to undergo polymerization reactions. The hydroxymethyl groups in the trans-configuration allow for efficient esterification with dicarboxylic acids, leading to the formation of polyesters with desirable thermal and mechanical properties . The molecular targets and pathways involved include the esterification process and the formation of polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: Another diol used in polyester synthesis.
Diethylene Glycol: Used in the production of polyesters and polyurethanes.
1,8-Octanediol: A long-chain diol used in polymer synthesis.
1,4-Cyclohexanedimethanol: A cyclic diol used in the production of high-performance polyesters.
Uniqueness
2,5-Tetrahydrofurandimethanol, trans- is unique due to its cyclic structure and the presence of hydroxymethyl groups in the trans-configuration. This configuration enhances its reactivity and allows for the formation of polyesters with higher glass transition temperatures and improved thermal stability compared to other diols .
Propiedades
Número CAS |
81370-88-9 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1CO)CO |
SMILES canónico |
C1CC(OC1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



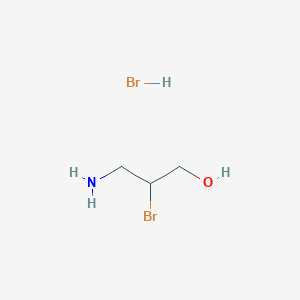

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
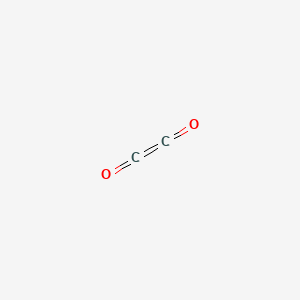
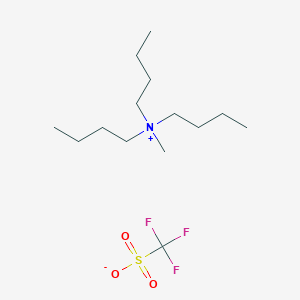


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
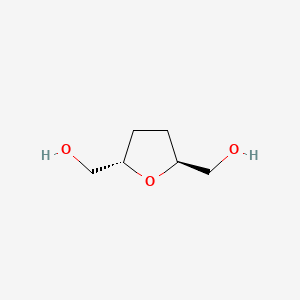
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
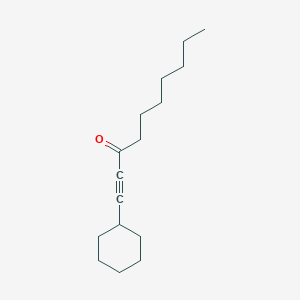
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
